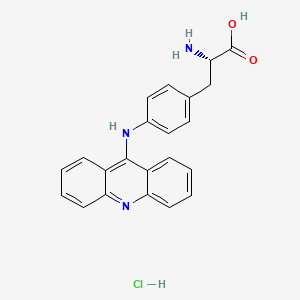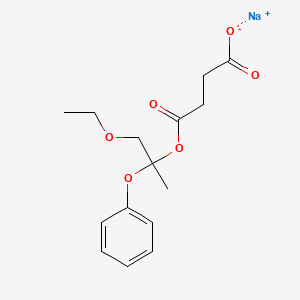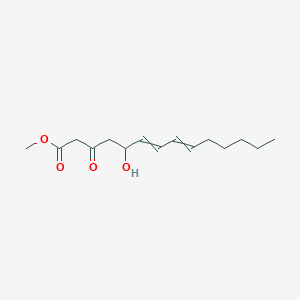
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane is a complex organosilicon compound that features a unique combination of silicon, boron, and organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane typically involves the reaction of a boronic ester with a silane compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum to facilitate the formation of the silicon-boron bond. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or silanols.
Reduction: Reduction reactions can convert the compound into simpler silane or borane derivatives.
Substitution: The silicon or boron atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized silanes or boranes.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and imaging agents.
Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and ceramics.
Wirkmechanismus
The mechanism of action of Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane involves the interaction of its silicon and boron atoms with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen atoms, while the boron atom can interact with nucleophiles and electrophiles. These interactions enable the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylborane: A simpler compound with similar reactivity but lacking the additional organic groups.
Triethylborane: Contains boron and ethyl groups but lacks the silicon component.
Trimethylsilane: Contains silicon and methyl groups but lacks the boron component.
Uniqueness
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane is unique due to its combination of silicon and boron atoms, which allows it to participate in a broader range of chemical reactions compared to compounds containing only one of these elements. This dual functionality makes it a valuable reagent in both academic and industrial research.
Eigenschaften
CAS-Nummer |
63201-82-1 |
|---|---|
Molekularformel |
C13H27BOSi |
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
trimethyl-(2,3,3-triethyl-5-methyloxaborol-4-yl)silane |
InChI |
InChI=1S/C13H27BOSi/c1-8-13(9-2)12(16(5,6)7)11(4)15-14(13)10-3/h8-10H2,1-7H3 |
InChI-Schlüssel |
UDRZXDGJGWICQK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(C(=C(O1)C)[Si](C)(C)C)(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)



![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)

![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)


